![molecular formula C17H14N2O3S2 B2407234 Methyl 2-{[2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate CAS No. 478067-69-5](/img/structure/B2407234.png)
Methyl 2-{[2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate, also known as ATP-competitive inhibitor, is a synthetic molecule that inhibits the activity of certain enzymes. The compound is widely used in scientific research, particularly in the field of biochemistry and molecular biology.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Pokhodylo, Shyyka, Matiychuk, and Obushak (2015) developed a high-yield method for synthesizing a variety of thieno[3,2-d]pyrimidine derivatives, demonstrating the versatility and efficiency of such compounds in chemical synthesis (Pokhodylo et al., 2015).
- Fukumi, Sugiyama, and Sakamoto (1989) developed a practical method for preparing oxazolo[3,2-a]thieno[3,2-d]pyrimidine derivatives, highlighting the compound's utility in creating complex heterocyclic structures (Fukumi et al., 1989).
Biological Potential and Applications
- Loidreau et al. (2020) synthesized thieno[3,2-d]pyrimidin-4-amine derivatives as potential bioisosteric analogues of an anticancer agent, showing their potential application in cancer treatment (Loidreau et al., 2020).
- Chambhare et al. (2003) synthesized derivatives of thieno[3,2-d]pyrimidin-4-ones that exhibited significant antibacterial and antimycobacterial activity, indicating their application in antimicrobial treatments (Chambhare et al., 2003).
- Hafez, El-Gazzar, and Alsalamah (2017) developed thieno[3,2-d]pyrimidine derivatives with antitumor and antibacterial properties, suggesting their use in developing new pharmacological agents (Hafez et al., 2017).
Chemical Reactivity and Applications
- Giri et al. (2017) synthesized benzohydrazide derivatives of 4-(methylamino)thieno[3,2-d]pyrimidin-2-yl, demonstrating high antibacterial activity and thus their potential in developing antibacterial agents (Giri et al., 2017).
- Kut et al. (2020) investigated the regioselectivity of intramolecular electrophilic cyclization in thieno[3,2-d]pyrimidin-4(3H)-ones, providing insights into the synthesis of complex heterocyclic systems (Kut et al., 2020).
Mechanism of Action
Target of Action
Compounds with a similar thieno[3,2-d]pyrimidine structure have been reported to inhibit cytochrome bd oxidase (cyt-bd), especially in mycobacterium tuberculosis . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
Thieno[3,2-d]pyrimidin-4-amines, a related class of compounds, have been reported to inhibit cyt-bd . The inhibition of Cyt-bd could potentially disrupt the energy metabolism of the bacteria, leading to its death .
Biochemical Pathways
Given the potential target of cyt-bd, it can be inferred that the compound may affect the electron transport chain in the bacteria, disrupting its energy metabolism .
Result of Action
Given the potential target of cyt-bd, it can be inferred that the compound may disrupt the energy metabolism of the bacteria, leading to its death .
Properties
IUPAC Name |
methyl 2-(2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-yl)oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-3-9-24-17-18-12-8-10-23-14(12)15(19-17)22-13-7-5-4-6-11(13)16(20)21-2/h3-8,10H,1,9H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJXDXQIVGVLQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=NC(=NC3=C2SC=C3)SCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2407151.png)
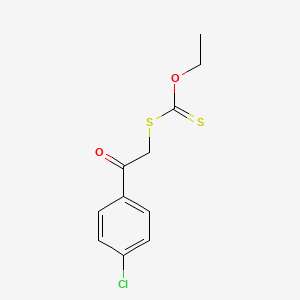
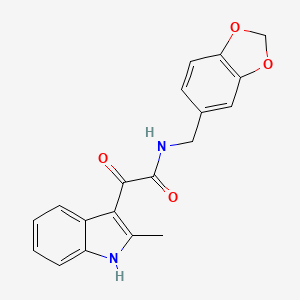

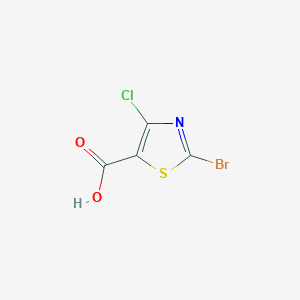
![2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2407158.png)
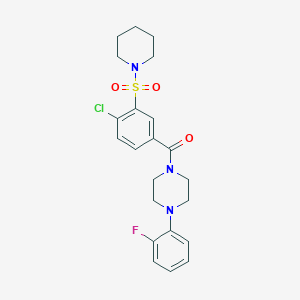

![N-[3-(1H-imidazol-1-yl)propyl]-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2407166.png)
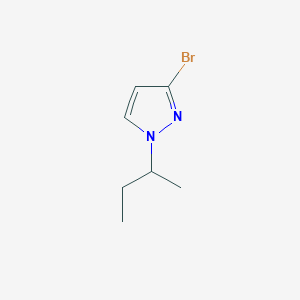
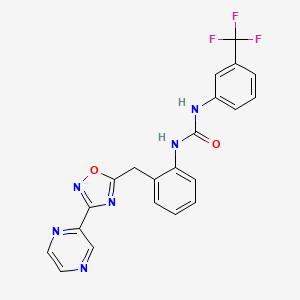
![N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2407170.png)
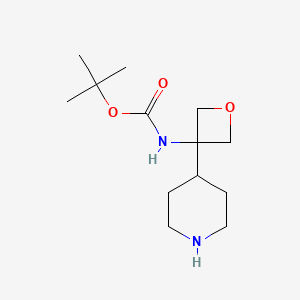
![5-chloro-2-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2407172.png)
